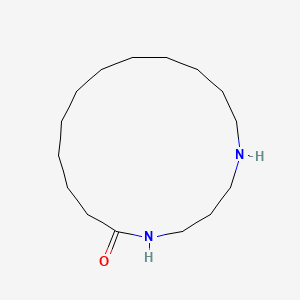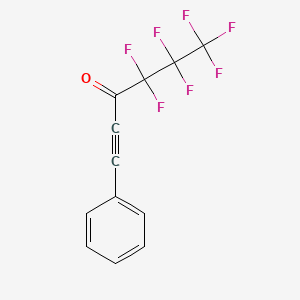
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques. These methods may include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized peptides, while reduction reactions may produce reduced peptides .
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and technologies.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
- N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophylglycine
- N~5~-(Diaminomethylidene)ornithylprolyllysylproline
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
65330-60-1 |
|---|---|
Fórmula molecular |
C41H67N11O9 |
Peso molecular |
858.0 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C41H67N11O9/c1-23(2)32(37(57)48-29(22-25-14-16-26(53)17-15-25)39(59)52-21-9-13-31(52)40(60)61)49-34(54)28(11-5-6-18-42)47-36(56)33(24(3)4)50-35(55)30-12-8-20-51(30)38(58)27(43)10-7-19-46-41(44)45/h14-17,23-24,27-33,53H,5-13,18-22,42-43H2,1-4H3,(H,47,56)(H,48,57)(H,49,54)(H,50,55)(H,60,61)(H4,44,45,46)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Clave InChI |
WKXVGUOLVKLPLY-MRNVWEPHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
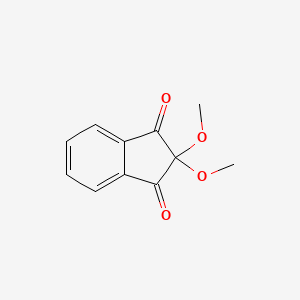
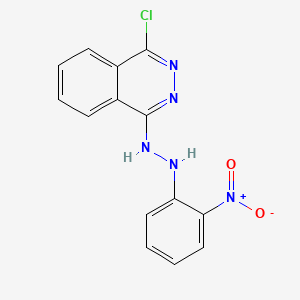
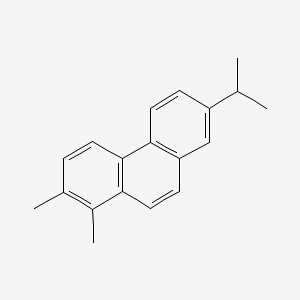
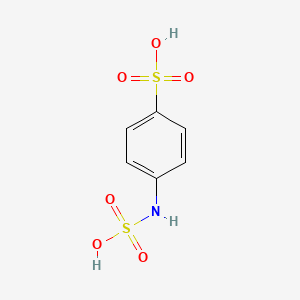
-](/img/structure/B14484288.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
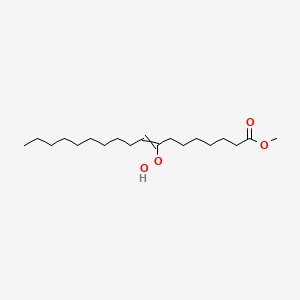
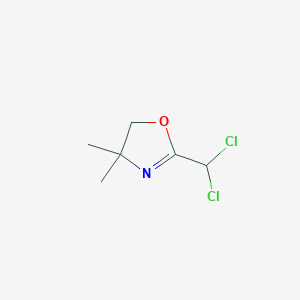
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
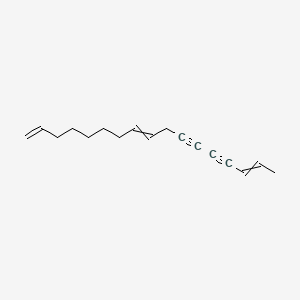
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
